4-Methylcyclohexylamine is an amine.
4-Methylcyclohexylamine
CAS No.: 6321-23-9
Cat. No.: VC21229114
Molecular Formula: C7H15N
Molecular Weight: 113.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6321-23-9 |
|---|---|
| Molecular Formula | C7H15N |
| Molecular Weight | 113.20 g/mol |
| IUPAC Name | 4-methylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3 |
| Standard InChI Key | KSMVBYPXNKCPAJ-UHFFFAOYSA-N |
| SMILES | CC1CCC(CC1)N |
| Canonical SMILES | CC1CCC(CC1)N |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Methylcyclohexylamine (C₇H₁₅N) is a cyclic amine characterized by a cyclohexane ring with an amino group (-NH₂) attached at position-1 and a methyl group (-CH₃) at position-4. The compound exists in both cis and trans isomeric forms, which differ in the spatial orientation of the amino and methyl groups relative to the plane of the cyclohexane ring .
Physical Properties
The physical properties of 4-methylcyclohexylamine vary slightly depending on the isomeric form. Table 1 summarizes the key physical properties of both isomers and their mixture.
Table 1: Physical Properties of 4-Methylcyclohexylamine
| Property | cis-4-Methylcyclohexylamine | trans-4-Methylcyclohexylamine | Mixture (cis and trans) |
|---|---|---|---|
| CAS Number | 2523-56-0 | 2523-55-9 | 6321-23-9 |
| Molecular Weight | 113.2 g/mol | 113.2 g/mol | 113.2 g/mol |
| Physical State | Clear liquid | Clear liquid | Clear liquid |
| Color | Colorless to light yellow | Colorless to light yellow | Colorless to light yellow |
| Boiling Point | 154°C | 152°C | 149-154°C |
| Melting Point | -8.5°C (estimated) | Not specified | Not specified |
| Density | 0.844 g/mL at 25°C | Not specified | 0.855 g/mL at 25°C |
| Refractive Index | 1.4550-1.4590 | Not specified | 1.4531 |
| Flash Point | 27°C | Not specified | 27°C |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | Not specified | Not specified |
The compound is generally described as a colorless to light yellow liquid with a density lower than water and a characteristic refractive index . It has moderate volatility with a boiling point in the range of 149-154°C depending on the isomeric composition .
Chemical Properties
4-Methylcyclohexylamine exhibits chemical properties typical of primary amines. It has a pKa value of approximately 10.58 (predicted), indicating its moderate basicity . The compound readily forms salts with acids, including hydrochloride (HCl) and pivalate derivatives that have been utilized in pharmaceutical synthesis .
As an amine, it undergoes characteristic reactions including:
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Neutralization with acids to form salts
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Acylation with acid chlorides or anhydrides
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Alkylation with alkyl halides
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Condensation with aldehydes and ketones
The compound slowly decomposes in air, yielding ammonia as one of the decomposition products . It is incompatible with acids, oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . When combined with strong reducing agents such as hydrides, it can generate flammable hydrogen gas .
Isomeric Forms
Structural Characteristics
4-Methylcyclohexylamine exists in two primary isomeric forms: cis and trans. These isomers differ in the relative spatial arrangement of the amino and methyl groups with respect to the cyclohexane ring plane.
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In cis-4-methylcyclohexylamine, both the amino and methyl groups are positioned on the same side of the cyclohexane ring plane.
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In trans-4-methylcyclohexylamine, the amino and methyl groups are positioned on opposite sides of the cyclohexane ring plane .
These structural differences confer distinct properties and biological activities to each isomer, with the trans isomer demonstrating particularly significant biological activity as a spermidine synthase inhibitor .
Separation and Purification
The separation of cis and trans isomers is an important consideration in research and industrial applications. Various methods have been employed for this purpose:
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Flash chromatography on silica has been used to separate mixtures of cis and trans isomers for biological studies .
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Recrystallization techniques can be employed to isolate specific isomers from mixtures .
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Specialized synthetic routes have been developed to preferentially produce one isomer over the other, as seen in patents for the preparation of cis-4-methylcyclohexylamine .
Synthesis Methods
Industrial Production
The industrial production of 4-methylcyclohexylamine typically involves catalytic hydrogenation processes starting from suitable precursors. One common method utilizes 4-methylcyclohexanone as a starting material, which undergoes catalytic hydrogenation to yield a mixture of cis and trans isomers.
Synthesis of cis-4-Methylcyclohexylamine
A patented method for the preparation of cis-4-methylcyclohexylamine involves a two-step process :
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Hydrogenation reaction: 4-methyl phenylboronic acid or its ester is dissolved in a hydrogenation solvent and hydrogenated under a rhodium carbon catalyst to obtain 4-methyl cyclohexyl boric acid/ester predominantly in the cis form. This intermediate is then recrystallized to obtain pure cis-4-methyl cyclohexyl boric acid or its ester.
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Amine substitution reaction: The cis-4-methylcyclohexylboronic acid/ester is dissolved in a solvent, followed by the addition of sulfamic acid and an aqueous solution of inorganic base to yield cis-4-methylcyclohexylamine.
This synthetic approach demonstrates high stereoselectivity, with reported yields of around 85% and purity of 98.7-99.6% as determined by gas chromatography .
Synthesis of trans-4-Methylcyclohexylamine
Various methods for synthesizing trans-4-methylcyclohexylamine have been documented. One approach involves the rearrangement of trans-4-methylcyclohexanecarboxylic acid using sodium azide to generate an isocyanate intermediate, which is subsequently hydrolyzed to obtain trans-4-methylcyclohexylamine.
A study focused on optimizing the synthesis of trans-4-methylcyclohexylamine highlighted a method using supported ruthenium catalysts and alkali metal promoters, which provided improved stereoselectivity toward the trans isomer.
Biological Activity and Applications
Spermidine Synthase Inhibition
The most significant biological activity of 4-methylcyclohexylamine, particularly the trans isomer, is its potent inhibition of spermidine synthase, an enzyme involved in polyamine biosynthesis .
Trans-4-methylcyclohexylamine has been identified as one of the most potent inhibitors of spermidine synthase known to date. Studies have demonstrated that it inhibits pig spermidine synthase with 50% inhibition at a concentration of 1.7 μM, compared to 8.1 μM for cyclohexylamine and 2.5 μM for S-adenosyl-1,8-diamino-3-thiooctane . The inhibition is competitive with putrescine, with a Ki value of 40 nM .
Table 2: Inhibition of Spermidine Synthase by Various Compounds
| Compound | IC50 Value (μM) |
|---|---|
| Trans-4-methylcyclohexylamine | 1.7 |
| Cyclohexylamine | 8.1 |
| S-adenosyl-1,8-diamino-3-thiooctane | 2.5 |
The inhibitory effect on spermidine synthase has significant implications for polyamine metabolism in biological systems. Administration of trans-4-methylcyclohexylamine to rat tissues has been shown to decrease spermidine levels while increasing spermine levels, a pattern that persists with both short-term (1 week) and long-term (1 month) administration .
Cancer Research
4-Methylcyclohexylamine has demonstrated potential applications in cancer research, particularly through its effect on polyamine metabolism. Studies have shown that it has potential chemopreventive effects against B-cell lymphomas. In research involving transgenic mice, administration of 4-methylcyclohexylamine alongside difluoromethylornithine (DFMO) led to significant reduction in tumor development by inhibiting the Myc oncogene pathway .
In a controlled experiment, mice treated with a diet containing 0.025% 4-methylcyclohexylamine showed markedly decreased tumor incidence compared to control groups, with histological analysis confirming reduced proliferation of malignant B-cells.
Neuroinflammation Research
Research indicates that 4-methylcyclohexylamine may influence the endocannabinoid system, particularly by modulating cannabinoid receptor activity related to microglial cells. This modulation potentially leads to decreased release of pro-inflammatory cytokines, suggesting a therapeutic role in neurodegenerative diseases.
Chemical Synthesis Applications
4-Methylcyclohexylamine serves as an important reagent in the synthesis of various biologically active compounds, including:
The compound has also been utilized as an intermediate in the synthesis of the antidiabetic drug glimepiride, demonstrating its value in pharmaceutical manufacturing .
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